molecular formula C14H19NO3 B12995382 1-(2-Methoxy-phenylamino)-cyclohexanecarboxylic acid CAS No. 725252-87-9

1-(2-Methoxy-phenylamino)-cyclohexanecarboxylic acid

Cat. No.: B12995382
CAS No.: 725252-87-9
M. Wt: 249.30 g/mol
InChI Key: AHLNXIFATXWNHW-UHFFFAOYSA-N
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Description

1-(2-Methoxy-phenylamino)-cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and an amino group attached to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-phenylamino)-cyclohexanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyaniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-phenylamino)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2-Methoxy-phenylamino)-cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-phenylamino)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Similar in structure but with a piperazine ring instead of a cyclohexane ring.

    2-Methoxyphenylacetic acid: Similar in structure but with an acetic acid group instead of a cyclohexanecarboxylic acid group.

    2-Methoxyaniline: Similar in structure but without the carboxylic acid group.

Uniqueness

1-(2-Methoxy-phenylamino)-cyclohexanecarboxylic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

725252-87-9

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

1-(2-methoxyanilino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H19NO3/c1-18-12-8-4-3-7-11(12)15-14(13(16)17)9-5-2-6-10-14/h3-4,7-8,15H,2,5-6,9-10H2,1H3,(H,16,17)

InChI Key

AHLNXIFATXWNHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2(CCCCC2)C(=O)O

Origin of Product

United States

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